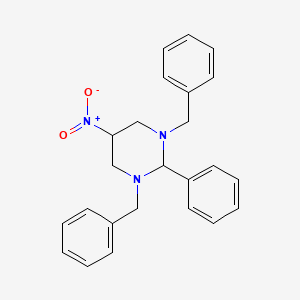
1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine is an organic compound that belongs to the class of hexahydropyrimidines This compound is characterized by the presence of two benzyl groups, a nitro group, and a phenyl group attached to a hexahydropyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine typically involves the condensation of benzylamine, benzaldehyde, and nitroacetophenone under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like benzene. The mixture is heated to facilitate the formation of the hexahydropyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1,3-Dibenzyl-2-phenylhexahydropyrimidine-5-amine.
Wissenschaftliche Forschungsanwendungen
1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibenzyl-2-phenylhexahydropyrimidine:
1,3-Dibenzyl-5-nitroimidazolidine: Contains an imidazolidine ring instead of a hexahydropyrimidine ring, leading to different chemical properties.
1,3-Dibenzyl-5-nitro-2-phenylpyrimidine: Has a pyrimidine ring, which alters its chemical behavior compared to the hexahydropyrimidine ring.
Uniqueness
1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine is unique due to the combination of its structural features, including the hexahydropyrimidine ring, nitro group, and benzyl and phenyl groups
Eigenschaften
CAS-Nummer |
65344-67-4 |
|---|---|
Molekularformel |
C24H25N3O2 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
1,3-dibenzyl-5-nitro-2-phenyl-1,3-diazinane |
InChI |
InChI=1S/C24H25N3O2/c28-27(29)23-18-25(16-20-10-4-1-5-11-20)24(22-14-8-3-9-15-22)26(19-23)17-21-12-6-2-7-13-21/h1-15,23-24H,16-19H2 |
InChI-Schlüssel |
GCXKXHHMPQHPKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




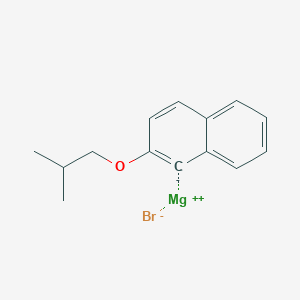
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)


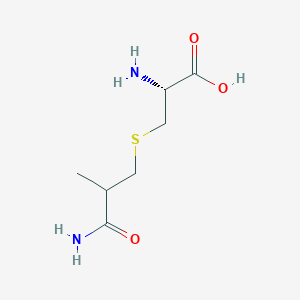
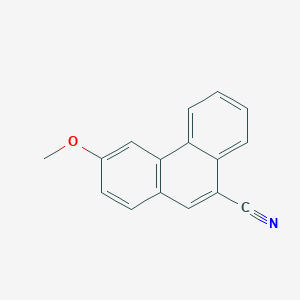
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)

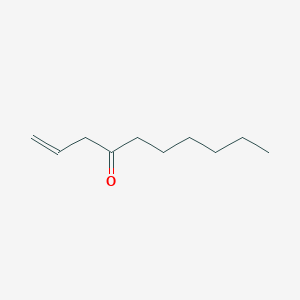
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)

